molecular formula C9H15Cl2N3 B2718990 4-(Piperidin-4-yl)pyridazine dihydrochloride CAS No. 2174007-77-1

4-(Piperidin-4-yl)pyridazine dihydrochloride

Cat. No.: B2718990
CAS No.: 2174007-77-1
M. Wt: 236.14
InChI Key: DSIDYGXWSIJTLE-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pyridazine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 . It is supplied as a solid and features a piperidine ring linked to a pyridazine ring, a structure that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery . Piperidine derivatives are of significant interest in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and various natural alkaloids . The piperidine ring is a fundamental building block for constructing biologically active molecules, and the incorporation of the pyridazine moiety can further modify the properties of the compound . While specific pharmacological data for this exact molecule is not widely published in the available literature, compounds containing the piperidin-4-yl group are frequently explored in research, for instance, as core structures in the development of antiviral agents . As a dihydrochloride salt, the compound offers enhanced solubility and stability for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylpyridazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-12-7-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIDYGXWSIJTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174007-77-1
Record name 4-(piperidin-4-yl)pyridazine dihydrochloride
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Preparation Methods

The synthesis of 4-(Piperidin-4-yl)pyridazine dihydrochloride typically involves the reaction of piperidine with pyridazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Piperidin-4-yl)pyridazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(Piperidin-4-yl)pyridazine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, makes it valuable for creating derivatives tailored for specific applications .

Biology

The compound is utilized in biological research to study molecular interactions and biological processes. It has been noted for its potential to interact with various receptors and enzymes, influencing their activity. This interaction can lead to a better understanding of cellular mechanisms and pathways.

Medicine

In medicinal chemistry, this compound has garnered attention for its potential therapeutic effects. Research has indicated its role in developing new pharmacological agents, particularly as antagonists for muscarinic receptors, which are implicated in various central nervous system disorders. For instance, studies have demonstrated that derivatives of this compound exhibit significant potency against human M4 muscarinic receptors, highlighting its potential in treating conditions like schizophrenia and Parkinson's disease .

Case Studies

Case Study 1: CNS Penetration and Muscarinic Antagonism
A study focused on the synthesis of novel muscarinic antagonists based on a pyridazine core revealed that derivatives of this compound showed promising CNS penetration properties (rat brain:plasma Kp = 2.1). These compounds displayed functional selectivity across M1-M5 receptors, indicating their potential for therapeutic applications in neuropharmacology .

Case Study 2: Anti-inflammatory Properties
Research into pyridazine derivatives has shown that certain compounds exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study found that specific derivatives containing the piperidine-pyridazine structure significantly reduced inflammation in animal models without the gastric ulcerogenic effects commonly associated with traditional NSAIDs .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesHigh reactivity in nucleophilic substitutions
BiologyStudy of receptor interactionsSignificant interaction with muscarinic receptors
MedicineDevelopment of new pharmacological agentsPotent antagonism at M4 receptors; potential CNS effects

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)pyridazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Heterocyclic Core Variations :

    • Pyridazine vs. Pyridine/Oxadiazole : Pyridazine (two adjacent nitrogen atoms in a six-membered ring) offers distinct electronic properties compared to pyridine (one nitrogen) or oxadiazole (oxygen and two nitrogens). These differences influence solubility, binding affinity, and metabolic stability .
    • Piperidine Modifications : Substituents like oxazepane () or imidazole () alter conformational flexibility and receptor interactions. For example, the oxazepane ring in 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride enhances its utility as a rigid scaffold in drug design .
  • Receptor Targeting: Piperidine-aniline derivatives () structurally resemble H3 receptor antagonists, which modulate neurotransmitter release and feeding behavior in preclinical models . Kinase Inhibition: Oxadiazole-containing compounds () are explored for their ability to inhibit kinases involved in cancer progression .

Physicochemical Properties

  • Solubility and Stability : Dihydrochloride salts generally improve aqueous solubility, critical for bioavailability. For instance, 4-(Piperidin-4-yloxy)pyridine dihydrochloride () is preferred in synthetic workflows due to its stability under physiological conditions .
  • Purity and Synthesis : High-purity (>95%) compounds like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride () are prioritized in pharmaceutical R&D to ensure reproducible results .

Biological Activity

4-(Piperidin-4-yl)pyridazine dihydrochloride, a compound characterized by its piperidine and pyridazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2174007-77-1
  • Molecular Formula : C10H14Cl2N4

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have shown that derivatives of piperidine compounds, including those with a pyridazine core, can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(Piperidin-4-yl)pyridazine have been found to induce apoptosis in hypopharyngeal tumor cells with better efficacy than traditional chemotherapeutics like bleomycin . The mechanism often involves the modulation of key signaling pathways related to cell survival and proliferation.

2. Neuroprotective Effects

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. Research suggests that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of neurotransmitters . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

3. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including MRSA and Pseudomonas aeruginosa . The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in cancer progression and neurotransmitter metabolism.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling pathways.

Case Studies

StudyFindings
Pace et al. (2009)Demonstrated that piperidine derivatives can act as agonists for human caseinolytic protease P (HsClpP), showing potential for hepatocellular carcinoma treatment .
Liu et al. (2023)Reported on the dual inhibition of AChE and BuChE by piperidine-containing compounds, suggesting neuroprotective effects against Alzheimer's disease .
Nayagam et al. (2023)Identified a piperidine core compound with superior binding affinity to SARS-CoV2 main protease compared to existing antiviral drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(Piperidin-4-yl)pyridazine dihydrochloride, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or coupling reactions under controlled pH and temperature . Key steps include:

  • Alkylation/Acylation : Reacting piperidine precursors with pyridazine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
  • Optimization : Yield depends on stoichiometry, catalyst selection (e.g., Pd for cross-coupling), and reaction time. For instance, highlights the use of triethylamine to neutralize HCl during synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS safety guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How is this compound characterized analytically?

  • Methodological Answer : Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm piperidine and pyridazine ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., ESI-MS for hydrochloride salts) .
  • Elemental Analysis : Quantify C, H, N, and Cl content to verify stoichiometry .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence receptor binding affinity in pharmacological studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential:

  • Piperidine Modifications : Electron-withdrawing groups (e.g., -Cl) enhance binding to amine receptors (e.g., serotonin receptors), while bulky substituents reduce bioavailability .
  • Pyridazine Interactions : The pyridazine moiety’s planarity facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Experimental Design : Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) to validate hypotheses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conflicting data often arise from:

  • Environmental Factors : pH and temperature variations alter protonation states, affecting receptor interactions .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or buffer compositions (e.g., Tris vs. PBS) .
  • Resolution Workflow :

Meta-Analysis : Compare studies using standardized protocols (e.g., NIH Assay Guidance Manual).

Dose-Response Curves : Replicate experiments across multiple concentrations to identify EC50_{50} discrepancies .

Orthogonal Assays : Validate results via SPR (surface plasmon resonance) and fluorescence polarization .

Q. How can computational methods optimize the design of derivatives for targeted enzyme inhibition?

  • Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity .
  • Virtual Screening : Libraries of derivatives (e.g., piperidine-pyridazine hybrids) screened against target enzymes (e.g., kinases) using Schrödinger Suite .
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore < 4) to streamline laboratory validation .

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